N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves the condensation of furan-2-carboxaldehyde with thiophene-2-carboxylic acid hydrazide. This reaction is followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological systems, including its antimicrobial and anti-inflammatory properties.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases or proteases, which play crucial roles in cell signaling and metabolism. The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and has been studied for its anticancer properties.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Similar in structure, this compound has shown antibacterial activity.
Uniqueness
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both furan and thiophene rings, which contribute to its distinct chemical and biological properties. This dual-ring system is less common in similar compounds, making it a valuable subject for further research .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-13(14-8-9-3-1-5-18-9)11-7-10(15-16-11)12-4-2-6-19-12/h1-7H,8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMKPLFDIPKLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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